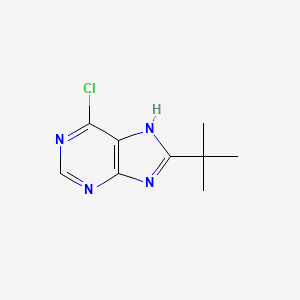
8-(Tert-butyl)-6-chloro-1H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Tert-butyl)-6-chloro-1H-purine is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Tert-butyl)-6-chloro-1H-purine typically involves the introduction of the tert-butyl and chloro groups onto a purine scaffold. One common method involves the alkylation of purine derivatives with tert-butyl halides under basic conditions. The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products and waste. Catalysts and solvents are carefully selected to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-(Tert-butyl)-6-chloro-1H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the purine ring.
Hydrolysis: The tert-butyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine can yield 8-(tert-butyl)-6-amino-1H-purine.
Scientific Research Applications
8-(Tert-butyl)-6-chloro-1H-purine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological macromolecules, such as enzymes and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(Tert-butyl)-6-chloro-1H-purine involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl and chloro groups can influence the compound’s binding affinity and specificity. For example, the chloro group may participate in hydrogen bonding or van der Waals interactions, while the tert-butyl group can enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.
8-(Tert-butyl)-1H-purine:
8-(Tert-butyl)-6-bromo-1H-purine: Similar structure but with a bromo group instead of chloro, leading to different reactivity and applications.
Uniqueness
8-(Tert-butyl)-6-chloro-1H-purine is unique due to the combined presence of both tert-butyl and chloro groups, which confer distinct chemical properties and potential applications. The tert-butyl group enhances the compound’s stability and lipophilicity, while the chloro group provides a reactive site for further chemical modifications.
Properties
IUPAC Name |
8-tert-butyl-6-chloro-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4/c1-9(2,3)8-13-5-6(10)11-4-12-7(5)14-8/h4H,1-3H3,(H,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYYUDBRHGGDRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(N1)C(=NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2-methoxyethan-1-one](/img/structure/B13208664.png)

![N-[2,4-bis(morpholin-4-yl)phenyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B13208675.png)
![2-(2-Aminoethyl)bicyclo[2.2.2]octan-2-OL](/img/structure/B13208683.png)
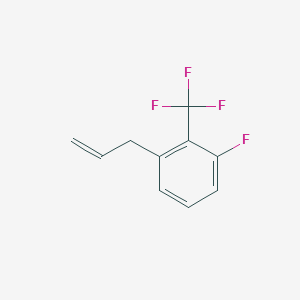
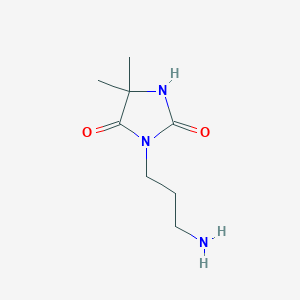

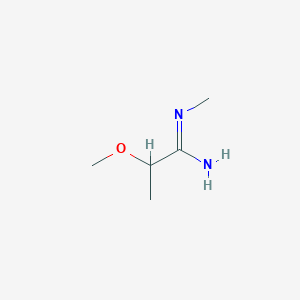

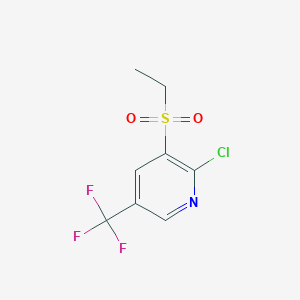
![Benzyl[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]amine](/img/structure/B13208734.png)
![3,3-Dimethyl-1-{octahydropyrrolo[2,3-c]pyrrol-1-yl}butan-1-one hydrochloride](/img/structure/B13208736.png)

![3-[1-(2-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13208745.png)
